1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as UNC3866, is a chemical compound that has generated interest in the scientific community due to its potential use as a therapeutic agent. UNC3866 belongs to the class of compounds known as small molecule inhibitors, which are used to inhibit the activity of specific enzymes or proteins in the body. In
Mechanism of Action
1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea works by binding to the bromodomain of BRD4, preventing it from interacting with other proteins and regulating gene expression. This leads to a decrease in the expression of genes that are regulated by BRD4, including those involved in cancer and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. Additionally, this compound has been shown to have a positive effect on memory and learning in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea is its specificity for BRD4, which makes it a useful tool for studying the role of this protein in disease. Additionally, this compound has been shown to have a high degree of selectivity for BRD4 over other bromodomain-containing proteins, reducing the potential for off-target effects.
One limitation of this compound is its relatively low potency compared to other BRD4 inhibitors. Additionally, this compound has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are a number of potential future directions for research on 1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea. One area of interest is the development of more potent analogs of this compound that may have greater therapeutic potential. Additionally, further research is needed to understand the long-term effects of this compound on gene expression and the potential for off-target effects. Finally, studies are needed to investigate the potential use of this compound in the treatment of specific diseases, such as cancer and inflammation.
Synthesis Methods
The synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 1-methylindole-3-carboxaldehyde with 2-(1H-indol-1-yl)ethanamine to form an intermediate compound. This intermediate is then reacted with N,N'-diisopropylcarbodiimide (DIC) and tert-butyl isocyanate to yield this compound.
Scientific Research Applications
1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea has been studied extensively in the scientific community due to its potential as a therapeutic agent. It has been shown to inhibit the activity of a specific protein known as BRD4, which is involved in the regulation of gene expression. BRD4 has been implicated in a number of diseases, including cancer and inflammation, making it an attractive target for therapeutic intervention.
properties
IUPAC Name |
1-(2-indol-1-ylethyl)-3-(1-methylindol-3-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-23-14-17(16-7-3-5-9-19(16)23)22-20(25)21-11-13-24-12-10-15-6-2-4-8-18(15)24/h2-10,12,14H,11,13H2,1H3,(H2,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELUDADXTUVYDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCN3C=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.